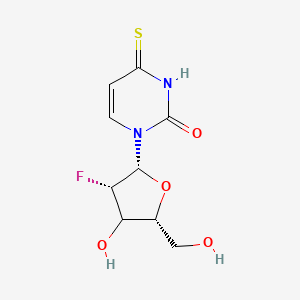

2'-Deoxy-2'-fluoro-4-thiouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11FN2O4S |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17)/t4-,6+,7?,8-/m1/s1 |

InChI Key |

LBXPACVSMLWUMQ-JDNPWWSISA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=S)[C@H]2[C@H](C([C@H](O2)CO)O)F |

Canonical SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 2'-Deoxy-2'-fluoro-4-thiouridine phosphoramidite

An In-depth Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoro-4-thiouridine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical , a critical building block for the production of modified oligonucleotides used in various therapeutic and research applications. The incorporation of a 2'-fluoro substitution enhances nuclease resistance and binding affinity to target RNA, while the 4-thio modification allows for specific cross-linking studies. This document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols derived from analogous chemical transformations reported in the scientific literature. Quantitative data is summarized in tables for clarity, and the overall synthetic workflow is visualized using a process diagram.

Introduction

The strategic design of modified nucleosides is a cornerstone of modern nucleic acid chemistry, enabling the development of oligonucleotides with enhanced therapeutic properties. This compound is a key analog that combines two crucial modifications: a 2'-fluoro group on the sugar moiety and a 4-thio group on the uracil base. The 2'-fluoro modification confers an RNA-like (C3'-endo) sugar pucker, which increases the thermal stability of duplexes with RNA targets[1]. The 4-thiouridine moiety is a photo-activatable cross-linking agent, enabling the study of RNA-protein interactions[2]. The phosphoramidite derivative is the activated monomer required for automated solid-phase oligonucleotide synthesis[3][4].

This guide details a synthetic route starting from a readily available uridine precursor, proceeding through key steps of 2'-fluorination, 5'- and 3'-hydroxyl protection, 4-thionation, and final phosphitylation to yield the target phosphoramidite.

Synthetic Pathway Overview

The is a multi-step process that can be logically divided into the following key stages:

-

Preparation of 2'-Deoxy-2'-fluoro-uridine: Introduction of the fluorine atom at the 2' position of the ribose sugar.

-

Protection of Hydroxyl Groups: Strategic protection of the 5' and 3' hydroxyl groups to allow for selective reactions.

-

Thionation of the Uracil Base: Conversion of the 4-keto group of uridine to a 4-thio group.

-

Final Deprotection and Phosphitylation: Removal of the 3'-hydroxyl protecting group followed by the introduction of the phosphoramidite moiety.

A schematic of this synthetic pathway is presented below.

Figure 1: Proposed synthetic pathway for this compound phosphoramidite.

Experimental Protocols & Data

This section provides detailed experimental procedures for each major step in the synthesis. The protocols are based on established chemical transformations for nucleoside modifications.

Synthesis of 2'-Deoxy-2'-fluoro-uridine

The introduction of the 2'-fluoro group can be achieved via a 2,2'-O-anhydrouridine intermediate.

Protocol:

-

Synthesis of 2,2'-O-Anhydrouridine: Uridine is treated with a suitable activating agent, such as diphenyl carbonate, in a high-boiling solvent like N,N-dimethylformamide (DMF) with a catalytic amount of sodium bicarbonate at elevated temperatures (e.g., 150 °C) to promote cyclization.

-

Fluorination: The resulting 2,2'-O-anhydrouridine is then treated with a fluorinating agent. A common and effective reagent for this transformation is a mixture of hydrogen fluoride and pyridine (HF/Pyridine) or potassium hydrogen fluoride in a polar solvent like ethylene glycol at high temperatures (e.g., 100-120 °C)[5]. The reaction opens the anhydro ring to install the fluorine at the 2' position with inversion of configuration, yielding the arabino-configured 2'-fluoro-uridine.

| Step | Reagents and Conditions | Typical Yield |

| Anhydrouridine Formation | Diphenyl carbonate, NaHCO₃, DMF, 150 °C | 80-90% |

| Fluorination | HF/Pyridine, 100-120 °C | 60-70% |

Protection of Hydroxyl Groups

Selective protection of the 5' and 3' hydroxyl groups is crucial for directing subsequent reactions.

Protocol:

-

5'-O-DMT Protection: The 2'-deoxy-2'-fluoro-uridine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine. This selectively protects the primary 5'-hydroxyl group.

-

3'-O-Protection: The remaining 3'-hydroxyl group is then protected. A common protecting group for this position is tert-butyldimethylsilyl (TBDMS) chloride, used with imidazole in DMF.

| Step | Reagents and Conditions | Typical Yield |

| 5'-O-DMT Protection | DMT-Cl, Pyridine, Room Temperature | >90% |

| 3'-O-TBDMS Protection | TBDMS-Cl, Imidazole, DMF, Room Temperature | 85-95% |

Thionation of the Uracil Base

The conversion of the 4-oxo group to a 4-thio group is a key step in forming 4-thiouridine.

Protocol:

-

Thionation Reaction: The fully protected 2'-deoxy-2'-fluoro-uridine is dissolved in an anhydrous solvent like dioxane or pyridine and treated with Lawesson's reagent (or a similar thionating agent) at elevated temperatures (e.g., 80-100 °C)[6]. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Step | Reagents and Conditions | Typical Yield |

| Thionation | Lawesson's Reagent, Dioxane, 80-100 °C | 70-85% |

Deprotection and Phosphitylation

The final steps involve the selective deprotection of the 3'-hydroxyl group and the introduction of the phosphoramidite moiety.

Protocol:

-

3'-O-Deprotection: The 3'-O-TBDMS group is selectively removed using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Phosphitylation: The resulting nucleoside with a free 3'-hydroxyl group is then phosphitylated. This is typically achieved by reacting the nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane or acetonitrile[7][8]. The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the P(III) reagent.

| Step | Reagents and Conditions | Typical Yield |

| 3'-O-Deprotection | TBAF, THF, Room Temperature | >90% |

| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, CH₂Cl₂, Room Temperature | 85-95% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the phosphitylation step, which is critical and requires careful execution.

Figure 2: General workflow for the phosphitylation of the nucleoside.

Conclusion

The is a challenging but feasible process that provides access to a valuable monomer for oligonucleotide synthesis. The protocols outlined in this guide, derived from established methodologies in nucleoside chemistry, offer a rational pathway for its preparation. Careful control of reaction conditions, particularly the exclusion of water and oxygen in the final phosphitylation step, is critical for achieving high yields and purity. The successful synthesis of this phosphoramidite will enable researchers and drug development professionals to explore the potential of oligonucleotides incorporating this unique combination of modifications.

References

- 1. glenresearch.com [glenresearch.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. twistbioscience.com [twistbioscience.com]

- 5. Synthesis and crystal structure of 2′-deoxy-2′-fluoro-4′-thioribonucleosides: substrates for the synthesis of novel modified RNAs-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. entegris.com [entegris.com]

A Technical Guide to the Structural Analysis of RNA Modified with 2'-Deoxy-2'-fluoro-4'-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleotides into RNA oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development. These modifications can enhance stability, confer novel functionalities, and provide valuable probes for structural and mechanistic studies. Among these, 2'-Deoxy-2'-fluoro-4'-thiouridine (4'S-F-araU) has emerged as a significant modification, combining the structural and stability-enhancing properties of a 2'-fluoro substitution with the unique photochemical and structural characteristics of a 4'-thiouridine. This in-depth technical guide provides a comprehensive overview of the synthesis, incorporation, and structural analysis of RNA containing 2'-Deoxy-2'-fluoro-4'-thiouridine, intended for researchers, scientists, and professionals in drug development.

Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine Phosphoramidite

The synthesis of RNA oligonucleotides containing 2'-Deoxy-2'-fluoro-4'-thiouridine requires the chemical synthesis of the corresponding phosphoramidite building block. This process involves several key steps, starting from a suitable precursor and culminating in a molecule ready for solid-phase oligonucleotide synthesis.

Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine Phosphoramidite

This protocol is a generalized procedure based on established methods for nucleoside modification and phosphoramidite synthesis.

Materials:

-

Appropriately protected 2'-deoxy-2'-fluorouridine precursor

-

Lawesson's reagent

-

Protecting group reagents (e.g., dimethoxytrityl chloride)

-

Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

-

Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Thionation of the Uridine Precursor:

-

An appropriately protected 2'-deoxy-2'-fluorouridine is dissolved in an anhydrous solvent such as pyridine or dioxane.

-

Lawesson's reagent is added portion-wise to the solution at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the 4'-thiouridine derivative.

-

-

5'-Hydroxyl Group Protection:

-

The 4'-thiouridine derivative is co-evaporated with anhydrous pyridine to remove residual water.

-

The dried compound is dissolved in anhydrous pyridine, and dimethoxytrityl chloride (DMT-Cl) is added in slight excess.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction is quenched with methanol, and the solvent is evaporated.

-

The residue is purified by silica gel chromatography to isolate the 5'-O-DMT-protected nucleoside.

-

-

Phosphitylation of the 3'-Hydroxyl Group:

-

The 5'-O-DMT-protected nucleoside is dried under high vacuum.

-

It is then dissolved in anhydrous dichloromethane or acetonitrile under an inert atmosphere.

-

N,N-Diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

The reaction is stirred at room temperature and monitored by TLC or ³¹P NMR.

-

Once the reaction is complete, it is quenched, and the crude product is purified by silica gel chromatography under anhydrous conditions to yield the final 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite.

-

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite.

Incorporation into RNA Oligonucleotides

The synthesized phosphoramidite is incorporated into RNA oligonucleotides using automated solid-phase synthesis. This cyclic process allows for the sequential addition of nucleotides to a growing chain attached to a solid support.

Experimental Protocol: Solid-Phase RNA Synthesis

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support

-

Standard RNA phosphoramidites (A, C, G, U) and 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing agent (e.g., iodine solution)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

-

Desalting columns and HPLC purification system

Procedure:

-

Preparation: The 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration and placed on a designated port on the synthesizer.

-

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking: The 5'-DMT protecting group of the nucleotide on the solid support is removed.

-

Coupling: The 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonia and/or methylamine solution.

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.

Diagram of Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Structural Analysis

The incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine can significantly impact the structure and stability of RNA. A combination of biophysical techniques is employed to characterize these effects.

Thermal Stability Analysis

The thermal melting temperature (Tm) of an RNA duplex is a key indicator of its stability. The introduction of 2'-fluoro modifications generally increases the Tm of RNA duplexes.

Experimental Protocol: UV Thermal Denaturation

Materials:

-

UV-Vis spectrophotometer with a temperature controller

-

Quartz cuvettes

-

Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

Purified RNA oligonucleotides (modified and unmodified strands)

Procedure:

-

Sample Preparation: The complementary RNA strands are annealed by heating to 90°C for 3 minutes and then slowly cooling to room temperature in the buffer solution.

-

Data Collection: The absorbance of the RNA duplex solution is monitored at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute).

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is denatured, typically calculated from the first derivative of the melting curve.

Quantitative Data: Thermal Stability

| Duplex Composition | Modification | ΔTm per modification (°C) | Reference |

| RNA:RNA | 2'-fluoro-4'-thioRNA (F-SRNA) | +1.0 to +2.0 | [1][2] |

Note: The exact ΔTm can vary depending on the sequence context and the number of modifications.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of RNA in solution, including sugar pucker conformation and backbone torsion angles. The 2'-fluoro group can serve as a sensitive probe for ¹⁹F NMR studies.

Experimental Protocol: NMR Spectroscopy

Materials:

-

High-field NMR spectrometer equipped with a cryoprobe

-

NMR tubes

-

D₂O and H₂O for buffer preparation

-

Purified, isotopically labeled (if necessary) RNA samples

Procedure:

-

Sample Preparation: The purified RNA is dissolved in a suitable NMR buffer, and the pH is carefully adjusted. For imino proton observation, the sample is prepared in 90% H₂O/10% D₂O.

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

-

¹H NMR for general structural integrity and imino proton analysis.

-

¹⁹F NMR to probe the local environment of the fluoro group.

-

2D NOESY to measure through-space proton-proton distances.

-

2D TOCSY and COSY to assign sugar and base proton resonances.

-

¹H-¹³C or ¹H-¹⁵N HSQC for resonance assignments in isotopically labeled samples.

-

-

Data Analysis: The NMR data is processed and analyzed to determine:

-

Sugar Pucker: The conformation of the ribose ring (C2'-endo vs. C3'-endo) is determined from the analysis of scalar coupling constants (³J(H1'-H2')). A C3'-endo pucker is characteristic of A-form RNA.

-

Backbone Torsion Angles: These are constrained based on observed NOEs and scalar couplings.

-

Base Pairing: The formation of Watson-Crick base pairs is confirmed by the presence of characteristic imino proton resonances.

-

Expected Conformational Effects:

The 2'-fluoro substitution is known to favor a C3'-endo (North-type) sugar pucker, which pre-organizes the nucleotide for an A-form helical geometry. The 4'-thio modification can also influence the sugar pucker, and its combination with the 2'-fluoro group is expected to strongly stabilize the C3'-endo conformation.[3]

High-Resolution Structure by X-ray Crystallography

X-ray crystallography can provide an atomic-resolution three-dimensional structure of the modified RNA, offering precise details of its helical parameters and intermolecular interactions.

Experimental Protocol: X-ray Crystallography

Materials:

-

Purified RNA oligonucleotides

-

Crystallization screening kits

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

-

Microscope for crystal visualization

-

Cryoprotectants

-

Synchrotron X-ray source

Procedure:

-

Crystallization: The purified RNA is mixed with a variety of precipitants from a crystallization screen to identify conditions that yield diffraction-quality crystals.

-

Crystal Harvesting and Cryo-cooling: Crystals are carefully harvested and soaked in a cryoprotectant solution before being flash-cooled in liquid nitrogen.

-

Data Collection: X-ray diffraction data is collected from the cryo-cooled crystal at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. An initial model of the RNA structure is built into the electron density and refined to yield the final atomic-resolution structure.

Diagram of Structural Analysis Workflow

Caption: Key experimental approaches for the structural analysis of modified RNA.

Conclusion

The modification of RNA with 2'-Deoxy-2'-fluoro-4'-thiouridine offers a powerful tool for enhancing the therapeutic potential and aiding in the structural elucidation of RNA molecules. This guide provides a foundational understanding of the synthesis, incorporation, and detailed structural analysis of RNA containing this modification. The provided protocols and data serve as a valuable resource for researchers and professionals aiming to leverage the unique properties of 2'-Deoxy-2'-fluoro-4'-thiouridine in their work. The combination of increased thermal stability, nuclease resistance, and the potential for specific structural conformations makes this an exciting modification for the future of RNA-based technologies.

References

- 1. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and properties of 2'-modified-4'-thioRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antiviral Action of 2'-Deoxy-2'-fluoro-4'-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxy-2'-fluoro-4'-thiouridine is a nucleoside analog that has demonstrated significant potential as an antiviral agent. Its mechanism of action is centered on the inhibition of viral replication through its incorporation into the nascent viral RNA chain, leading to premature termination of transcription. This guide provides an in-depth technical overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate molecular interactions and pathways involved in its antiviral activity.

Core Mechanism of Action

The antiviral efficacy of 2'-Deoxy-2'-fluoro-4'-thiouridine stems from its ability to act as a fraudulent substrate for viral RNA-dependent RNA polymerase (RdRp). The process can be dissected into three key stages: cellular uptake and activation, incorporation into viral RNA, and subsequent chain termination.

1.1. Cellular Uptake and Metabolic Activation:

Upon administration, 2'-Deoxy-2'-fluoro-4'-thiouridine is transported into the host cell. Inside the cell, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form, 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate. This metabolic activation is a critical prerequisite for its antiviral activity, as the triphosphate analog is the form recognized and utilized by the viral RdRp.

1.2. Incorporation into Viral RNA by RNA-Dependent RNA Polymerase (RdRp):

The triphosphate form of 2'-Deoxy-2'-fluoro-4'-thiouridine mimics the natural uridine triphosphate (UTP) and competes for the active site of the viral RdRp. The polymerase, mistaking the analog for a natural nucleotide, incorporates it into the growing viral RNA strand.

1.3. Chain Termination and Inhibition of Viral Replication:

The presence of the 2'-fluoro substitution on the sugar moiety is crucial for the mechanism of action. Once incorporated, the 2'-fluoro group sterically hinders the formation of the subsequent phosphodiester bond, effectively halting the elongation of the RNA chain. This premature termination of transcription results in the production of non-functional, truncated viral genomes, thereby inhibiting viral replication and propagation. Some analogs, like 4'-thiouridine, have also been shown to inhibit the NiRAN domain of the viral polymerase, further disrupting viral replication.[1]

Quantitative Data Summary

The antiviral activity of 2'-Deoxy-2'-fluoro-4'-thiouridine and its analogs has been quantified in various studies. The following tables summarize key efficacy and cytotoxicity data against different viruses.

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine | Hepatitis C Virus (HCV) | Replicon Assay | 2.99 | - | - | [2] |

| 4'-Thiouridine | SARS-CoV-2 | Vero | 1.71 | >100 | >58.5 | [1] |

| 4'-Fluorouridine (EIDD-2749) | Respiratory Syncytial Virus (RSV) | - | - | - | - | [3] |

| 4'-Fluorouridine (EIDD-2749) | SARS-CoV-2 | - | - | - | - | [3] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the mechanism of action and experimental evaluation of 2'-Deoxy-2'-fluoro-4'-thiouridine, the following diagrams have been generated using Graphviz.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2'-Deoxy-2'-fluoro-4'-thiouridine and its analogs.

4.1. Antiviral Activity Assay (EC₅₀ and CC₅₀ Determination)

This protocol is adapted from methodologies used for HCV replicon assays and SARS-CoV-2 antiviral screening.

-

Cell Lines and Viruses:

-

Huh-7 cells harboring an HCV subgenomic replicon (for HCV).

-

Vero E6 cells (for SARS-CoV-2).

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of 2'-Deoxy-2'-fluoro-4'-thiouridine in culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions. For cytotoxicity assessment (CC₅₀), a parallel plate of uninfected cells is treated.

-

For antiviral activity (EC₅₀), infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Quantify viral replication. For HCV replicons, this can be done by measuring luciferase activity or by quantifying viral RNA using RT-qPCR. For SARS-CoV-2, viral yield in the supernatant can be quantified by plaque assay or RT-qPCR.

-

Assess cell viability for CC₅₀ determination using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate EC₅₀ and CC₅₀ values by plotting the dose-response curves using non-linear regression analysis.

-

4.2. Cellular Phosphorylation Assay

This protocol is based on the methodology described for the metabolism of 4'-thio-arabinofuranosylcytosine in CEM cells.

-

Cell Line:

-

CEM cells (or other relevant cell line).

-

-

Procedure:

-

Incubate a known number of cells with radiolabeled or non-radiolabeled 2'-Deoxy-2'-fluoro-4'-thiouridine at a specific concentration for various time points.

-

Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

-

Extract the acid-soluble metabolites by treating the cell pellet with cold 0.5 M perchloric acid.

-

Centrifuge to remove cell debris and neutralize the supernatant with potassium hydroxide.

-

Analyze the neutralized extracts by high-performance liquid chromatography (HPLC) on a strong anion exchange (SAX) column.

-

Elute the phosphorylated species using a gradient of ammonium phosphate buffer.

-

Identify and quantify the mono-, di-, and triphosphate forms of the compound by comparing their retention times and peak areas to known standards.

-

4.3. RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This is a representative in vitro assay to determine the direct inhibitory effect of the triphosphate form of the compound on viral polymerase activity.

-

Reagents:

-

Purified recombinant viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex).

-

RNA template-primer.

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP).

-

2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate.

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).

-

-

Procedure:

-

Set up the reaction mixture containing the reaction buffer, RNA template-primer, and the viral RdRp enzyme.

-

Add varying concentrations of 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate to the reaction mixtures.

-

Initiate the reaction by adding the mixture of natural rNTPs (including a radiolabeled or fluorescently labeled nucleotide for detection).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of loading buffer containing EDTA and formamide.

-

Denature the samples by heating and resolve the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the RNA products by autoradiography or fluorescence imaging.

-

Quantify the inhibition of full-length RNA synthesis to determine the IC₅₀ value of the compound's triphosphate form.

-

4.4. In Vitro Transcription Stalling Assay

This assay is designed to demonstrate the chain-terminating effect of the incorporated nucleoside analog.

-

Reagents:

-

Similar to the RdRp inhibition assay, but with specific RNA templates designed to observe stalling at particular positions.

-

-

Procedure:

-

Assemble the transcription reaction with the viral RdRp, a specific RNA template-primer, and a subset of rNTPs to allow the polymerase to synthesize a short initial product and then pause at a specific point due to the absence of the next nucleotide.

-

Add the remaining rNTPs along with 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate.

-

Allow the reaction to proceed for a short time.

-

Stop the reaction and analyze the RNA products by high-resolution denaturing PAGE.

-

The appearance of truncated RNA products that are one nucleotide longer than the paused product in the presence of the analog indicates its incorporation and subsequent chain termination.

-

Conclusion

2'-Deoxy-2'-fluoro-4'-thiouridine represents a promising class of antiviral compounds with a well-defined mechanism of action. Its efficacy is dependent on intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor and chain terminator of viral RNA-dependent RNA polymerase. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other related nucleoside analogs as potent antiviral therapeutics. Further research should focus on optimizing the pharmacokinetic properties and exploring the potential for combination therapies to enhance antiviral efficacy and combat drug resistance.

References

- 1. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2'-Deoxy-2'-fluoro-4-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-4-thiouridine is a modified nucleoside of significant interest in the development of therapeutic oligonucleotides and antiviral agents. Its unique structural features—a fluorine atom at the 2'-position of the ribose sugar and a sulfur atom replacing the oxygen at the 4-position of the uracil base—confer desirable properties such as enhanced nuclease resistance and specific base-pairing capabilities. A thorough spectroscopic characterization is paramount for its structural confirmation, purity assessment, and for understanding its behavior in biological systems. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Circular Dichroism (CD). Detailed experimental protocols and data presentation are included to assist researchers in their drug discovery and development endeavors.

Introduction

The strategic incorporation of modified nucleosides into nucleic acid-based therapeutics is a cornerstone of modern drug development. This compound stands out as a promising analog due to the synergistic effects of its constituent modifications. The 2'-fluoro substitution typically induces an RNA-like (C3'-endo) sugar pucker, which can enhance binding affinity to complementary RNA strands. The 4-thiouracil modification, a known photo-cross-linking agent, allows for the investigation of nucleic acid-protein interactions and can also modulate base pairing. This guide details the analytical methodologies required for the unambiguous characterization of this important nucleoside analog.

Spectroscopic Data

Quantitative spectroscopic data for this compound is summarized below. It is important to note that while data for the exact molecule is prioritized, in cases of limited availability, data from closely related analogs are provided for comparative purposes and are duly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for confirming its structure.

Table 1: NMR Spectroscopic Data for this compound and Related Analogs

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Solvent | Reference Compound |

| ¹H NMR | ||||

| H1' | ~6.0-6.2 | DMSO-d₆ | 2'-Deoxy-2'-fluoro-uridine | |

| H2' | ~5.1-5.3 | J(H2', F) ~50 | DMSO-d₆ | 2'-Deoxy-2'-fluoro-uridine |

| H3' | ~4.2-4.4 | DMSO-d₆ | 2'-Deoxy-2'-fluoro-uridine | |

| H4' | ~4.0-4.2 | DMSO-d₆ | 2'-Deoxy-2'-fluoro-uridine | |

| H5', H5'' | ~3.6-3.8 | DMSO-d₆ | 2'-Deoxy-2'-fluoro-uridine | |

| H6 | ~7.8-8.0 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |

| NH | ~12.5-13.0 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |

| ¹³C NMR | ||||

| C1' | ~85-90 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides | |

| C2' | ~95-100 | J(C2', F) ~170-180 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides |

| C3' | ~70-75 | J(C3', F) ~15-20 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides |

| C4' | ~80-85 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides | |

| C5' | ~60-65 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides | |

| C2 | ~150-155 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |

| C4 | ~185-190 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |

| C5 | ~110-115 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |

| C6 | ~135-140 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |

| ¹⁹F NMR | ||||

| 2'-F | ~ -190 to -210 | J(F, H2') ~50 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides |

Note: Specific, experimentally determined values for this compound were not available in the cited literature. The presented data is a composite based on published data for structurally similar compounds to provide an expected range of chemical shifts and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to establish the structure through fragmentation analysis.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Method |

| Molecular Formula | C₉H₁₁FN₂O₃S | - |

| Monoisotopic Mass | 246.0474 | Calculated |

| [M+H]⁺ | 247.0552 | ESI-HRMS |

| [M-H]⁻ | 245.0396 | ESI-HRMS |

| Key Fragmentation Pathways | Cleavage of the glycosidic bond to yield the 4-thiouracil base and the 2-deoxy-2-fluoro-ribose sugar moiety. | ESI-MS/MS |

The primary fragmentation observed in nucleosides is the cleavage of the glycosidic bond, resulting in ions corresponding to the base and the sugar.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting the presence of the 4-thiouracil chromophore.

Table 3: UV-Vis Spectroscopic Data for 4-Thiouridine Analogs

| Compound | λmax (nm) | Solvent | Reference |

| 4-Thio-2'-deoxyuridine | 332 | CH₃CN | [1] |

| 5-Fluoro-4-thio-2'-deoxyuridine | 336.4 | H₂O | [1] |

| 5-Chloro-4-thiouridine | 339 | H₂O | [1] |

| 5-Bromo-4-thio-2'-deoxyuridine | 340 | CH₃CN | [1] |

The introduction of a sulfur atom at the C4 position results in a significant red-shift of the UV absorption maximum to around 330-340 nm, compared to the ~260 nm absorption of uridine.[1] This characteristic absorption is a key indicator of successful thiolation.

Circular Dichroism (CD) Spectroscopy

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it solubilizes the compound well and the exchangeable NH proton is readily observed.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Solvent suppression techniques may be required if residual water is present.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

A spectral width of 200-220 ppm is typically sufficient.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

¹⁹F is a highly sensitive nucleus, so acquisition times are relatively short.

-

A spectral width of ~50-100 ppm, centered around the expected chemical shift, should be used.

-

-

2D NMR:

-

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the spectra. For ¹H and ¹³C NMR in DMSO-d₆, the residual solvent peak can be used as an internal reference (δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δF = 0 ppm) or a secondary standard is typically used.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.

Instrumentation: An electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

Data Acquisition:

-

Full Scan MS:

-

Acquire spectra in both positive and negative ion modes.

-

Scan a mass range that encompasses the expected molecular ion (e.g., m/z 100-500).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for optimal signal intensity.

-

-

Tandem MS (MS/MS):

-

Select the precursor ion ([M+H]⁺ or [M-H]⁻) for fragmentation.

-

Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

-

Data Analysis:

-

Determine the accurate mass of the molecular ion from the high-resolution full scan spectrum and use it to confirm the elemental composition.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions. The primary fragmentation should be the loss of the sugar moiety.

UV-Vis Spectroscopy Protocol

Objective: To obtain the UV-Vis absorption spectrum and determine the wavelength of maximum absorbance (λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. A typical concentration is in the range of 10-50 µM.

Data Acquisition:

-

Use matched quartz cuvettes (typically 1 cm path length).

-

Record a baseline spectrum with the cuvette filled with the solvent blank.

-

Record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known accurately, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Circular Dichroism (CD) Spectroscopy Protocol

Objective: To obtain the CD spectrum to gain insights into the solution-state conformation.

Instrumentation: A CD spectropolarimeter.

Sample Preparation:

-

Dissolve the sample in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM sodium phosphate buffer, pH 7.0).[5]

-

The sample concentration should be in the range of 10-100 µM.

-

The sample and buffer should be degassed to remove dissolved oxygen, which can interfere with measurements below 200 nm.[5]

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 cm).

-

Purge the instrument with dry nitrogen gas to prevent ozone formation from the UV lamp.[5]

-

Record a baseline spectrum of the buffer.

-

Record the CD spectrum of the sample from approximately 320 nm to 190 nm.

-

Typically, multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

The data is typically reported in units of molar ellipticity ([θ]), which is calculated from the observed ellipticity (θ) in millidegrees, the molar concentration (c), and the path length (l) in centimeters.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization.

Caption: Detailed workflow for NMR analysis.

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in drug discovery and development. This guide outlines the key analytical techniques—NMR, MS, UV-Vis, and CD spectroscopy—and provides detailed experimental protocols and expected data. By following these methodologies, researchers can ensure the structural integrity and purity of their synthesized compound, paving the way for further biological and pharmacological investigations. The combination of these techniques provides a robust analytical framework for the characterization of this and other modified nucleosides.

References

- 1. NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Exploring Biological Structures: Circular Dichroism Experiment | MtoZ Biolabs [mtoz-biolabs.com]

- 4. jascoinc.com [jascoinc.com]

- 5. bitesizebio.com [bitesizebio.com]

Enzymatic Recognition of 2'-Deoxy-2'-fluoro-4-thiouridine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of modified nucleotides is a cornerstone of numerous biotechnological and therapeutic applications, including next-generation sequencing, antiviral drug development, and the generation of nucleic acid-based diagnostics and therapeutics like aptamers and siRNAs. Understanding the substrate fidelity and kinetic parameters of DNA and RNA polymerases with respect to these analogs is critical for their effective implementation.

This technical guide provides an in-depth analysis of the enzymatic recognition of 2'-Deoxy-2'-fluoro-4-thiouridine triphosphate (4S-F-dUTP). As direct studies on this specific nucleotide analog are limited, this guide synthesizes data from studies on closely related analogs, namely 2'-fluoro-modified deoxynucleotides and 4-thiouridine derivatives. This approach allows for a well-grounded projection of how 4S-F-dUTP is likely to be processed by polymerases. We will delve into the structural basis of recognition, kinetic data of analogous compounds, and detailed experimental protocols for assessing polymerase activity.

Predicted Enzymatic Recognition of 4S-F-dUTP

The enzymatic incorporation of 4S-F-dUTP by DNA polymerases will be influenced by the two modifications present on the natural deoxyuridine triphosphate (dUTP) substrate: the 2'-fluoro group on the deoxyribose sugar and the 4-thio substitution on the uracil base.

1.1. The 2'-Fluoro Modification:

The 2'-fluoro modification of deoxynucleotides is generally well-tolerated by a variety of DNA and RNA polymerases.[1][2] Structural studies have revealed that the small and highly electronegative fluorine atom at the 2' position can be accommodated within the active site of many polymerases.[3][4] The C3'-endo sugar pucker induced by the 2'-fluoro group mimics the conformation of ribonucleotides, which can influence the enzyme's interaction with the substrate. For some polymerases, this can lead to efficient incorporation. Several studies have demonstrated the successful synthesis of 2'-fluoro-modified nucleic acids using engineered polymerases.[1][5]

1.2. The 4-Thio Modification:

The substitution of the oxygen at the 4-position of the uracil base with a sulfur atom to create 4-thiouridine is a more significant alteration in terms of base-pairing properties. The larger atomic radius and altered electronic properties of sulfur compared to oxygen can affect the hydrogen bonding with the complementary adenine base in the DNA template. Despite this, studies have shown that deoxy-4-thiothymidine triphosphate (a close analog) can be enzymatically incorporated into DNA, albeit at a reduced rate compared to its natural counterpart.[6] The successful use of 4-thiouridine in metabolic labeling of RNA further supports its acceptance by cellular polymerases after conversion to the triphosphate form.[7][8]

1.3. Synergy of Modifications and Predicted Polymerase Tolerance:

The combination of both the 2'-fluoro and 4-thio modifications in 4S-F-dUTP presents a unique substrate for polymerases. It is predicted that family A polymerases, like Taq, and family B polymerases, like Pfu and Vent(exo-), which are known to be more promiscuous with modified nucleotides, would be the most likely candidates for incorporating 4S-F-dUTP.[3][9][10] The efficiency of incorporation is expected to be lower than that of the natural dUTP and likely also lower than that of 2'-F-dUTP due to the potential disruption of Watson-Crick base pairing by the 4-thio modification. The overall acceptance will be highly dependent on the specific polymerase and the reaction conditions.

Quantitative Data on Analogous Compounds

Table 1: Steady-State Kinetic Parameters for the Incorporation of 2'-Fluoro-Modified Nucleotides by Various Polymerases

| Polymerase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| T7 RNA Polymerase | 2'-F-dUTP | 130 | 0.04 | 0.0003 | [2] |

| T7 RNA Polymerase | 2'-F-dCTP | 110 | 0.11 | 0.001 | [2] |

| Vent(exo-) DNA Pol | tTTP | 4.6 | 0.0016 | 0.00035 | [11] |

| HIV-1 RT | tTTP | 32 | 0.015 | 0.00047 | [11] |

Note: tTTP (threose nucleic acid triphosphate) is a sugar-modified analog, and its kinetics are included to provide a broader context for polymerase tolerance to sugar modifications.

Table 2: Qualitative and Semi-Quantitative Data on Thionucleotide Incorporation

| Polymerase | Substrate | Observation | Reference |

| DNA Polymerase I | s4TdTP** | Reduced rate of DNA synthesis, but yield not affected. | [6] |

| KOD Dash DNA Pol | 5-modified dUTPs | Tolerant to various modifications at the C5 position. | [10] |

| Pfu DNA Polymerase | 5-modified dUTPs | Relatively tolerant to modifications at the C5 position. | [10] |

| Vent(exo-) DNA Pol | 5-modified dUTPs | Relatively tolerant to modifications at the C5 position. | [10] |

*s4TdTP (deoxy-4-thiothymidine triphosphate)

Experimental Protocols

To evaluate the enzymatic recognition of 4S-F-dUTP, a series of well-established experimental protocols can be employed. These assays allow for the determination of whether the analog is a substrate and the kinetic parameters of its incorporation.

3.1. Primer Extension Assay (for Qualitative and Semi-Quantitative Analysis)

This assay determines if a polymerase can incorporate 4S-F-dUTP opposite a template adenine.

Methodology:

-

Substrate Preparation: A 5'-fluorescently labeled DNA primer is annealed to a longer, unlabeled DNA template. The template sequence should contain one or more adenines at known positions downstream of the primer's 3'-end.

-

Reaction Mixture: The reaction buffer should contain the annealed primer/template duplex, the DNA polymerase of interest, and a defined concentration of 4S-F-dUTP. Control reactions should be set up with the natural dUTP and without any dNTP.

-

Reaction Incubation: The reactions are initiated by the addition of the polymerase or dNTP and incubated at the optimal temperature for the polymerase for various time points.

-

Quenching: The reactions are stopped by the addition of a quench buffer containing EDTA and a denaturing agent (e.g., formamide).

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescently labeled DNA fragments are visualized using a gel imager. The appearance of a band corresponding to the primer extended by one or more nucleotides indicates successful incorporation of 4S-F-dUTP. The intensity of the product bands over time can provide a semi-quantitative measure of incorporation efficiency.[12][13]

3.2. Steady-State Kinetic Analysis

This method is used to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the incorporation of 4S-F-dUTP.[14]

Methodology:

-

Reaction Conditions: The experiment is set up under steady-state conditions, where the concentration of the primer/template substrate is much higher than the enzyme concentration, and the concentration of 4S-F-dUTP is varied. Product formation should be kept below 20% to ensure the reaction velocity is linear with time.

-

Primer Extension Reactions: A series of primer extension reactions are performed as described above, with varying concentrations of 4S-F-dUTP.

-

Quantification: The amount of extended primer is quantified from the gel images. The initial velocity (V0) of the reaction is calculated for each substrate concentration.

-

Data Analysis: The initial velocities are plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Vmax and Km. The kcat is calculated from Vmax and the enzyme concentration (kcat = Vmax / [E]).[14]

3.3. Pre-Steady-State Kinetic Analysis (Burst Kinetics)

For a more detailed understanding of the catalytic mechanism, pre-steady-state kinetics can be employed to measure the rate of the first nucleotide incorporation event.[15] This technique can dissect the individual steps of the reaction, such as substrate binding, conformational changes, and the chemical step.

Methodology:

-

Instrumentation: This analysis requires a rapid quench-flow instrument to mix the enzyme and substrate and quench the reaction at very short time intervals (milliseconds).[15]

-

Experimental Setup: The DNA polymerase is pre-incubated with the primer/template DNA. The reaction is initiated by rapidly mixing this complex with a solution containing 4S-F-dUTP and Mg2+.

-

Time Course: The reaction is quenched at various time points, and the amount of product formed is quantified by PAGE.

-

Data Analysis: The product concentration is plotted against time. The resulting curve often shows a rapid "burst" phase, representing the first turnover, followed by a slower, linear steady-state phase. The data are fitted to a burst equation to determine the rate of the burst (kp) and the steady-state rate (kss).[15]

Visualizations

4.1. Enzymatic Incorporation Pathway

Caption: Generalized pathway for the incorporation of 4S-F-dUTP by a DNA polymerase.

4.2. Experimental Workflow for Kinetic Analysis

Caption: Workflow for steady-state kinetic analysis of 4S-F-dUTP incorporation.

Conclusion

The enzymatic recognition of this compound triphosphate is a complex process influenced by modifications to both the sugar and the base of the nucleotide. Based on data from analogous compounds, it is predicted that certain DNA polymerases, particularly those from families A and B, can incorporate 4S-F-dUTP, although likely with reduced efficiency compared to the natural dUTP. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the substrate suitability and kinetic parameters of 4S-F-dUTP with various polymerases. Such studies are essential for advancing the use of this and other novel modified nucleotides in research, diagnostics, and therapeutics.

References

- 1. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-Fluoro and 2-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase | Scilit [scilit.com]

- 3. Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enzymatic Synthesis of Mixed XNA Polymers Containing 2′Fluoro and 2′Azide Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis, ligation, and restriction of DNA containing deoxy-4-thiothymidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recognition of threosyl nucleotides by DNA and RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2'-Deoxy-2'-fluoro-4-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-4-thiouridine is a synthetic pyrimidine nucleoside analogue characterized by the substitution of the 2'-hydroxyl group with fluorine and the 4-keto group with sulfur. These modifications confer unique chemical and biological properties, making it a compound of interest in antiviral and anticancer research. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed plausible synthesis protocol, and the proposed mechanism of action of this compound.

Core Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known identifiers and estimated properties based on closely related analogues.

| Property | Value | Source/Basis |

| IUPAC Name | 1-((2R,4S,5R)-4-fluoro-5-(hydroxymethyl)-4-thioxolan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | N/A |

| CAS Number | 10212-16-5 | [1] |

| Molecular Formula | C₉H₁₁FN₂O₄S | [1] |

| Molecular Weight | 262.26 g/mol | Calculated |

| Melting Point | Not available | N/A |

| Solubility | Expected to be soluble in DMSO and DMF; slightly soluble in ethanol and water. | Based on 4-thiouridine and 2'-deoxyuridine[2][3] |

| UV-Vis λmax | ~336 nm in water | Estimated from 5-fluoro-4-thio-2'-deoxyuridine[4] |

| pKa | Not available | N/A |

| Specific Rotation | Not available | N/A |

Chemical Characteristics and Spectroscopic Analysis

The chemical identity of this compound is established through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sugar and base protons. The imino proton (N-H) of the thiouracil ring is anticipated to appear at a significantly downfield chemical shift (around 13 ppm), a characteristic feature of 4-thionucleosides.[4]

-

¹³C NMR: The carbon spectrum will be distinguished by the C4 carbon signal of the thiocarbonyl group, which is expected to be shifted significantly downfield (around 190 ppm) compared to its uridine counterpart.[4]

-

¹⁹F NMR: A distinct signal corresponding to the 2'-fluoro substituent will be present.

UV-Visible Spectroscopy: The replacement of the oxygen atom at the 4-position with sulfur results in a significant bathochromic shift (red shift) in the UV absorption maximum. While 2'-deoxyuridine absorbs at approximately 262 nm, 4-thiouridine derivatives typically exhibit a strong absorption band around 330-345 nm.[4] This property is useful for quantification and for studying its interaction with biomolecules.

Experimental Protocols

The following section outlines a plausible, multi-step synthesis protocol for this compound, compiled from established methodologies for the synthesis of related nucleoside analogues.[2][5][6]

Synthesis of a Protected 2'-Deoxy-2'-fluororibose Intermediate

The synthesis typically begins with a suitably protected ribose derivative. A common starting material is 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

-

Step 1: Fluorination of the Sugar Moiety

-

Dissolve the protected ribose in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution to -15 °C.

-

Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to the solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-deoxy-2-fluoro-arabinofuranose derivative by silica gel chromatography.

-

Glycosylation with Uracil

-

Step 2: Formation of the Nucleoside

-

The protected 2'-deoxy-2'-fluororibose is converted to a glycosyl donor, typically a bromide or chloride.

-

In a separate flask, silylate uracil with a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) in an anhydrous solvent like acetonitrile.

-

Add the glycosyl donor to the silylated uracil solution in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture and purify the protected 2'-deoxy-2'-fluorouridine by column chromatography.

-

Thiation of the Uracil Ring

-

Step 3: Conversion to 4-Thiouridine Derivative

-

Dissolve the protected 2'-deoxy-2'-fluorouridine in an anhydrous solvent such as pyridine or dioxane.

-

Add a thionating agent, most commonly Lawesson's reagent, to the solution.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting protected this compound by silica gel chromatography.

-

Deprotection

-

Step 4: Removal of Protecting Groups

-

Dissolve the protected this compound in methanolic ammonia.

-

Stir the solution at room temperature for several hours to overnight.

-

Remove the solvent under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Caption: General synthesis workflow for this compound.

Mechanism of Action and Biological Activity

The biological activity of many nucleoside analogues, including this compound, is dependent on their intracellular conversion to the corresponding triphosphate form. This metabolic activation is a critical step for their therapeutic effect.

Proposed Metabolic Activation Pathway

Pyrimidine nucleoside analogues are typically metabolized through anabolic pathways utilized by their endogenous counterparts.[6][7] The proposed activation of this compound involves a three-step phosphorylation cascade catalyzed by cellular kinases.

-

Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative by a nucleoside kinase.

-

Diphosphorylation: The monophosphate is subsequently phosphorylated to the diphosphate by a nucleoside monophosphate kinase.

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active 5'-triphosphate metabolite.

Caption: Proposed metabolic activation of this compound.

Inhibition of Viral Polymerase

The resulting this compound triphosphate acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[8] By mimicking the natural nucleoside triphosphate, it binds to the active site of the viral polymerase. The presence of the 2'-fluoro group can affect the sugar pucker and the overall conformation of the growing nucleic acid chain, potentially leading to chain termination and the inhibition of viral replication.

Conclusion

This compound is a promising nucleoside analogue with potential applications in antiviral and anticancer therapies. Its unique structural modifications lead to distinct spectroscopic properties and a proposed mechanism of action involving metabolic activation and inhibition of viral polymerases. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activity and therapeutic potential.

References

- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protected pyrimidine nucleosides for cell-specific metabolic labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Conformational Analysis of 2'-Deoxy-2'-fluoro-4-thiouridine in Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, 2'-Deoxy-2'-fluoro-4-thiouridine (4'S-F-araU) presents a unique conformational landscape that significantly influences the structural and functional properties of oligonucleotides. This technical guide provides an in-depth analysis of the conformational preferences of 4'S-F-araU within oligonucleotide chains, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying principles through structured diagrams. Understanding the conformational dynamics of this modified nucleoside is critical for the rational design of antisense oligonucleotides, siRNAs, and other nucleic acid-based modalities with enhanced stability, binding affinity, and biological activity.

Introduction: The Role of Conformational Control in Oligonucleotide Therapeutics

Chemical modifications to oligonucleotides are essential for improving their drug-like properties, including nuclease resistance, binding affinity to target RNA, and specificity.[1] The conformation of the sugar moiety in a nucleotide is a critical determinant of the overall helical structure of a DNA or RNA duplex. Nucleoside sugars typically exist in an equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South). The North conformation is characteristic of A-form helices (e.g., RNA-RNA duplexes), while the South conformation is predominant in B-form helices (e.g., DNA-DNA duplexes).[2]

The introduction of electronegative fluorine atoms and a thio-substitution in the sugar ring, as in this compound, profoundly influences this equilibrium. The 2'-fluoro substitution in the arabino configuration generally favors a South/East sugar pucker, similar to DNA.[2] However, the additional 4'-thio modification introduces competing steric and electronic effects that can shift the conformational preference. This guide explores the synthesis, conformational analysis, and resulting properties of oligonucleotides containing 4'S-F-araU.

Synthesis of this compound and its Incorporation into Oligonucleotides

The synthesis of oligonucleotides containing this compound requires the preparation of the corresponding phosphoramidite building block.

Synthesis of this compound Phosphoramidite

A general synthetic route involves the chemical synthesis of the 5-substituted-4-thio-2'-deoxyuridine nucleoside.[3] This is followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and subsequent phosphitylation of the 3'-hydroxyl group to yield the phosphoramidite monomer ready for solid-phase synthesis.[4]

Solid-Phase Oligonucleotide Synthesis

Oligonucleotides incorporating this compound are synthesized using standard phosphoramidite solid-phase synthesis protocols on a DNA synthesizer.[2]

Key Steps:

-

Support Preparation: Synthesis begins on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.

-

DMT Deprotection: The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed.

-

Coupling: The this compound phosphoramidite (dissolved in an appropriate solvent like acetonitrile) is coupled to the free 5'-hydroxyl group in the presence of an activator.[5] Coupling times may be extended for modified nucleotides to ensure high efficiency.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphates are removed using an ammonium hydroxide solution.[6]

-

Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).[6]

Conformational Analysis of this compound in Oligonucleotides

The conformation of the 4'S-F-araU sugar moiety within an oligonucleotide is primarily determined by a balance of steric and electronic effects, which can be probed using various biophysical techniques.

Predominant Sugar Pucker

Studies have shown that 2'-Deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine (a derivative of 4'S-F-araU) adopts a predominantly North sugar conformation.[6] This is a significant finding, as it contrasts with the typical South/East pucker induced by a 2'-fluoroarabino modification alone.[2] The 4'-thio substitution is therefore a key driver of the conformational switch towards an RNA-like pucker.

The equilibrium between the North and South conformations is a critical factor in the biological activity of modified oligonucleotides. For instance, RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA hybrid, prefers duplexes where the antisense strand can adopt an East conformation.[6] The Northern pucker of 4'S-F-araU-containing oligonucleotides makes them poor substrates for RNase H.[6]

Caption: Conformational equilibrium of the this compound sugar pucker.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of oligonucleotides in solution.

Methodology:

-

Sample Preparation: The purified oligonucleotide is dissolved in an appropriate buffer, typically a phosphate buffer in D₂O or a mixture of H₂O/D₂O to observe exchangeable protons.[7]

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

-

1D ¹H NMR: To observe the chemical shifts of the sugar and base protons. The coupling constants between sugar protons (e.g., J(H1'-H2')) provide information about the sugar pucker.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all sugar protons of a single nucleotide).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.

-

¹⁹F NMR: Can be used to directly probe the environment of the fluorine atom.[8]

-

-

Data Analysis: The analysis of coupling constants, particularly the sum of J(H1'-H2') and J(H3'-H4'), allows for the determination of the percentage of North and South conformers.[9][10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall helical structure of an oligonucleotide.

Methodology:

-

Sample Preparation: The oligonucleotide is dissolved in a suitable buffer.

-

Data Acquisition: CD spectra are recorded over a range of wavelengths (typically 200-320 nm) at a controlled temperature.[6]

-

Data Analysis:

-

An A-form helix (characteristic of a North pucker) typically shows a positive band around 260-270 nm and a strong negative band around 210 nm.

-

A B-form helix (characteristic of a South pucker) typically shows a positive band around 275 nm, a negative band around 245 nm, and a strong positive band around 220 nm.

-

The CD spectrum of an oligonucleotide containing 4'S-F-araU can be compared to reference spectra of A-form and B-form helices to infer its conformational preference.

-

UV Thermal Denaturation (Melting) Studies

UV melting studies are used to determine the thermal stability of oligonucleotide duplexes.

Methodology:

-

Sample Preparation: The modified oligonucleotide is annealed with its complementary DNA or RNA strand in a buffered solution.

-

Data Acquisition: The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. The Tm provides a measure of the duplex stability. The incorporation of 4'S-F-araU has been shown to decrease the melting temperature of both AON:RNA and AON:DNA duplexes.[6]

Quantitative Data Summary

| Modification | Duplex Type | Change in Tm (°C/modification) | Predominant Conformation | Reference |

| 2'-Deoxy-2'-fluoro-4'-thioarabinouridine | AON:RNA | Marked Decrease | North | [6] |

| 2'-Deoxy-2'-fluoro-4'-thioarabinouridine | AON:DNA | Marked Decrease | North | [6] |

| 2'-Deoxy-2'-fluoroarabinonucleic acid (2'F-ANA) | 2'F-ANA:RNA | Enhanced Stability | South/East | [11] |

| 2'-Deoxy-2'-fluoroarabinonucleic acid (2'F-ANA) | 2'F-ANA:DNA | Favorable Pairing | South/East | [11] |

Experimental and Logical Workflows

Caption: Workflow for the synthesis and conformational analysis of 4'S-F-araU oligonucleotides.

Conclusion

The conformational analysis of this compound in oligonucleotides reveals a strong preference for a North, RNA-like sugar pucker. This is a direct consequence of the 4'-thio substitution, which overrides the typical South/East preference of the 2'-fluoroarabino modification. This conformational rigidity has significant implications for the design of oligonucleotide therapeutics. While the North conformation can enhance binding to complementary RNA targets, it can also abrogate certain mechanisms of action, such as RNase H-mediated degradation. A thorough understanding of these structure-activity relationships, informed by the experimental techniques outlined in this guide, is paramount for the successful development of next-generation nucleic acid-based drugs.

References

- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy** - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR-based investigations into target DNA search processes of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and conformational analysis of d-2′-deoxy-2′,2′-difluoro-4′-dihydro-4′-thionucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2'-Deoxy-2'-fluoro-4-thiouridine in PAR-CLIP for RNA-Protein Interaction Mapping

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction